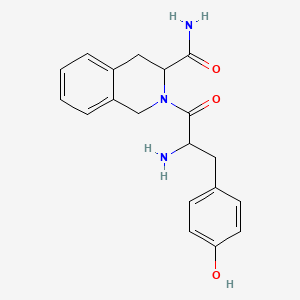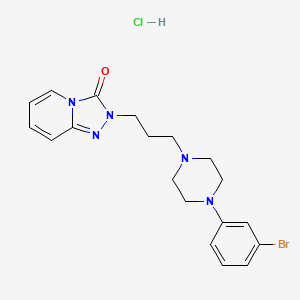![molecular formula C23H31NO6 B1146455 [2-[(8S,9S,10R,11S,13R,14S,17S)-11-hidroxi-13-[(Z)-hidroxiliminometil]-10-metil-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahidrociclopenta[a]fenantren-17-il]-2-oxoetil] acetato CAS No. 74220-49-8](/img/structure/B1146455.png)
[2-[(8S,9S,10R,11S,13R,14S,17S)-11-hidroxi-13-[(Z)-hidroxiliminometil]-10-metil-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahidrociclopenta[a]fenantren-17-il]-2-oxoetil] acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aldosterone 18-Oxime 21-Acetate, also known as Aldosterone 18-Oxime 21-Acetate, is a useful research compound. Its molecular formula is C23H31NO6 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aldosterone 18-Oxime 21-Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aldosterone 18-Oxime 21-Acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Proteómica
Aldosterona 18-Oxima 21-Acetato se utiliza como bioquímico en la investigación proteómica {svg_1}. La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto puede usarse para estudiar interacciones entre proteínas, identificar proteínas e investigar la estructura y función de las proteínas dentro de una mezcla compleja {svg_2}.
Regulación de la Presión Arterial
El sistema renina-angiotensina-aldosterona es un regulador clave de la presión arterial {svg_3}. La aldosterona, el efector final de esta vía, actúa predominantemente a través de los receptores mineralocorticoides. Facilita la conservación del sodio y, con él, el agua, y actúa como un poderoso estimulante para la excreción de potasio {svg_4}.
Salud Cardiovascular
En el corazón, el hiperaldosteronismo se asocia con fibrosis, disfunción cardíaca e hipertrofia maladaptativa {svg_5}. El exceso de estimulación del receptor mineralocorticoide puede conducir a impactos patológicos, lo que sugiere que Aldosterona 18-Oxima 21-Acetato podría utilizarse en investigación para comprender mejor estos efectos {svg_6}.
Función Renal
Se ha demostrado que la aldosterona causa proteinuria y fibrosis en el riñón, y puede contribuir a la progresión de la enfermedad renal {svg_7}. El estudio de los efectos de Aldosterona 18-Oxima 21-Acetato podría proporcionar información sobre estos procesos {svg_8}.
Investigación de Células Endoteliales
Estudios recientes sugieren que el exceso de aldosterona daña las células endoteliales {svg_9}. El daño al glicocáliz endotelial puede contribuir a este proceso. El glicocáliz endotelial es una capa heterogénea, cargada negativamente, en la superficie luminal de
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of Aldosterone 18-Oxime 21-Acetate is the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium .
Mode of Action
Aldosterone 18-Oxime 21-Acetate interacts with its targets by increasing the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium . It also activates their basolateral sodium/potassium pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump . This results in a conformational change in the pump that exposes the sodium ions to the outside .
Biochemical Pathways
The action of Aldosterone 18-Oxime 21-Acetate affects several biochemical pathways. It stimulates hydrogen ion secretion by intercalated cells in the collecting duct, thereby regulating plasma bicarbonate levels and the body’s acid/base balance . It may also act on the central nervous system via the posterior pituitary gland to release vasopressin (ADH), which serves to conserve water by direct actions on renal tubular resorption .
Pharmacokinetics
It is known that aldosterone, the parent compound, has a plasma half-life of less than 20 minutes .
Análisis Bioquímico
Biochemical Properties
Aldosterone 18-Oxime 21-Acetate plays a significant role in biochemical reactions, particularly those involving the regulation of electrolyte and water balance. It interacts with mineralocorticoid receptors, which are nuclear receptors that regulate gene expression in response to hormone binding. The interaction between Aldosterone 18-Oxime 21-Acetate and mineralocorticoid receptors leads to the activation of various genes involved in sodium reabsorption and potassium excretion . Additionally, Aldosterone 18-Oxime 21-Acetate can interact with other proteins and enzymes, such as sodium-potassium ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes .
Cellular Effects
Aldosterone 18-Oxime 21-Acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In epithelial cells of the kidney, it promotes sodium reabsorption and potassium excretion by increasing the expression of sodium channels and sodium-potassium ATPase . This compound also affects non-epithelial cells, such as those in the cardiovascular system, where it can induce fibrosis and inflammation . Furthermore, Aldosterone 18-Oxime 21-Acetate has been shown to activate immune cells, including macrophages and T cells, contributing to inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of Aldosterone 18-Oxime 21-Acetate involves its binding to mineralocorticoid receptors in target cells. . This binding initiates the transcription of target genes involved in electrolyte balance and cellular metabolism. Additionally, Aldosterone 18-Oxime 21-Acetate can modulate the activity of various signaling pathways, including the PI3K/Akt pathway, which plays a role in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aldosterone 18-Oxime 21-Acetate can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In vitro studies have shown that the effects of Aldosterone 18-Oxime 21-Acetate on cellular function can persist for several hours to days, depending on the concentration and exposure duration . Long-term exposure to Aldosterone 18-Oxime 21-Acetate can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Aldosterone 18-Oxime 21-Acetate in animal models are dose-dependent. At low doses, the compound can enhance sodium reabsorption and potassium excretion without causing significant adverse effects . At higher doses, Aldosterone 18-Oxime 21-Acetate can induce toxic effects, including hypertension, electrolyte imbalances, and organ damage . Studies in animal models have also shown that chronic exposure to high doses of Aldosterone 18-Oxime 21-Acetate can lead to cardiovascular and renal dysfunction .
Metabolic Pathways
Aldosterone 18-Oxime 21-Acetate is involved in several metabolic pathways, primarily those related to steroid metabolism. The compound is metabolized by enzymes such as aldosterone synthase and 11β-hydroxylase, which convert it into active and inactive metabolites . These metabolic pathways are crucial for regulating the levels of Aldosterone 18-Oxime 21-Acetate and its derivatives in the body . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of Aldosterone 18-Oxime 21-Acetate within cells and tissues are mediated by specific transporters and binding proteins. In the kidney, the compound is transported across epithelial cells by sodium channels and sodium-potassium ATPase . In other tissues, Aldosterone 18-Oxime 21-Acetate can bind to plasma proteins, such as albumin, which facilitate its distribution and localization . The compound’s distribution is also influenced by its lipophilicity, which allows it to readily cross cell membranes and accumulate in target tissues .
Subcellular Localization
Aldosterone 18-Oxime 21-Acetate is primarily localized in the cytoplasm and nucleus of target cells. Upon binding to mineralocorticoid receptors, the compound-receptor complex translocates to the nucleus, where it exerts its effects on gene expression . Additionally, Aldosterone 18-Oxime 21-Acetate can be localized to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular metabolism and signaling . Post-translational modifications, such as phosphorylation, can also affect the subcellular localization and activity of Aldosterone 18-Oxime 21-Acetate .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Aldosterone 18-Oxime 21-Acetate involves the conversion of Aldosterone to Aldosterone 18-Oxime, followed by acetylation of the 21-hydroxyl group.", "Starting Materials": [ "Aldosterone", "Hydroxylamine hydrochloride", "Sodium acetate", "Acetic anhydride", "Methanol", "Chloroform" ], "Reaction": [ "Aldosterone is dissolved in methanol and reacted with hydroxylamine hydrochloride to form Aldosterone 18-Oxime.", "The resulting Aldosterone 18-Oxime is then dissolved in chloroform and reacted with sodium acetate and acetic anhydride to acetylate the 21-hydroxyl group, forming Aldosterone 18-Oxime 21-Acetate.", "The product is then purified through recrystallization or column chromatography." ] } | |
Número CAS |
74220-49-8 |
Fórmula molecular |
C23H31NO6 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-13-[(E)-hydroxyiminomethyl]-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31NO6/c1-13(25)30-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24-29/h9,12,16-19,21,27,29H,3-8,10-11H2,1-2H3/b24-12+/t16-,17-,18+,19-,21+,22-,23+/m0/s1 |
Clave InChI |
FSQKNRCHTXKHBA-RIWKLVRHSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)/C=N/O |
SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO |
SMILES canónico |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO |
Sinónimos |
Aldosterone Oxime 21-Acetate; (11β)-21-(Acetyloxy)-11-hydroxy-3,20-dioxo-pregn-4-en-18-al 18-Oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


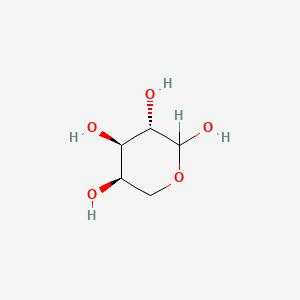
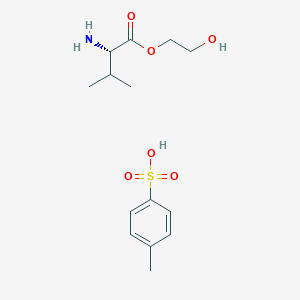
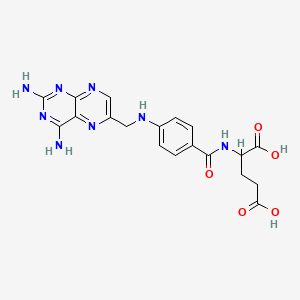
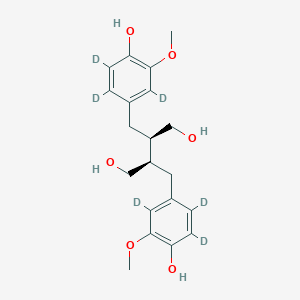
![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)


![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)
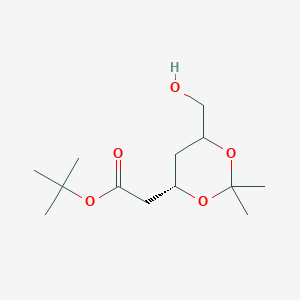
![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)
